molecular formula C7H4ClNO2 B116358 3-Chloro-1,2-benzisoxazol-7-ol CAS No. 155645-24-2

3-Chloro-1,2-benzisoxazol-7-ol

Cat. No. B116358
M. Wt: 169.56 g/mol
InChI Key: JDCNPWASQSFIDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzoxazole derivatives, including 3-Chloro-1,2-benzisoxazol-7-ol, can be synthesized through various methods. One such method involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid . Another approach involves metal-free synthetic routes, which are considered more eco-friendly .


Molecular Structure Analysis

The molecular structure of 3-Chloro-1,2-benzisoxazol-7-ol consists of a benzisoxazole ring with a chlorine atom attached to the third carbon atom and a hydroxyl group attached to the seventh carbon atom . The molecular weight of the compound is 169.57 g/mol.


Physical And Chemical Properties Analysis

3-Chloro-1,2-benzisoxazol-7-ol is a colorless to white to yellow solid .

Safety And Hazards

3-Chloro-1,2-benzisoxazol-7-ol may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using personal protective equipment as required .

Future Directions

Benzisoxazole derivatives, including 3-Chloro-1,2-benzisoxazol-7-ol, have gained a lot of importance in recent years due to their wide spectrum of pharmacological activities . There is an increased demand to develop newer antimicrobial agents and anticancer drugs . Therefore, future research could focus on exploring the wide spectrum applications of these compounds and developing new synthetic approaches .

properties

IUPAC Name

3-chloro-1,2-benzoxazol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2/c8-7-4-2-1-3-5(10)6(4)11-9-7/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCNPWASQSFIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)ON=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1,2-benzisoxazol-7-ol

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